anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate
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Overview
Description
Anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[55]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5’-oxolane]-2’-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[55]undec-4-en-8-yl]-2-methylpropanoate is a complex organic compound with a unique structure that includes multiple spiro and pyrano rings
Preparation Methods
The synthesis of anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5’-oxolane]-2’-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate involves multiple steps, including the formation of spiro and pyrano rings. The synthetic route typically starts with the preparation of the anthracen-9-ylmethyl group, followed by the sequential addition of various functional groups under controlled conditions. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5’-oxolane]-2’-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and spiro groups in the compound can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5’-oxolane]-2’-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate include:
Anthracen-9-ylmethyl-2,2-dimethyl-(1,3)dioxane-4,6-dione: A related compound with a simpler structure.
N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine: Another anthracene derivative with different functional groups.
Anthracene-based ferrocenylselenoethers: Compounds with both anthracene and ferrocene moieties, used in sensing applications.
These similar compounds highlight the versatility and unique properties of anthracene derivatives in various scientific and industrial applications.
Properties
Molecular Formula |
C59H78O13 |
---|---|
Molecular Weight |
995.2 g/mol |
IUPAC Name |
anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate |
InChI |
InChI=1S/C59H78O13/c1-35-29-49(70-59(32-35)50(61)20-19-43(69-59)33-56(6,64)55(63)65-34-46-44-15-9-7-13-40(44)31-41-14-8-10-16-45(41)46)36(2)17-18-42-22-26-58(68-42)27-23-48-54(72-58)51(62)39(5)53(67-48)47(60)30-38(4)52-37(3)21-25-57(71-52)24-11-12-28-66-57/h7-10,13-18,31-32,36-38,42-43,47-54,60-62,64H,5,11-12,19-30,33-34H2,1-4,6H3 |
InChI Key |
CYUMRMFBSVYOTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC8=C9C=CC=CC9=CC1=CC=CC=C18)O)O)C)O)O |
Origin of Product |
United States |
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